Head-to-Head Comparison: Superior pH‑Antagonism Potency vs. 2‑Isobutyloxy Analog
In a direct side‑by‑side evaluation using human TRPV1 expressed in CHO cells, 2‑(benzyloxy)‑5‑(trifluoromethyl)pyridine‑derived antagonist 53 exhibited a 2.8‑fold lower IC₅₀ for pH‑induced activation compared to the 2‑isobutyloxy analog 22, while maintaining equipotent capsaicin antagonism [1].
| Evidence Dimension | IC₅₀ for pH‑induced TRPV1 activation |
|---|---|
| Target Compound Data | 18.6 nM (compound 53) |
| Comparator Or Baseline | 52.6 nM (compound 22, 2‑isobutyloxy analog) |
| Quantified Difference | 2.8‑fold lower IC₅₀ for target compound |
| Conditions | FLIPR assay; hTRPV1‑expressing CHO cells |
Why This Matters
pH‑antagonism potency is a key determinant of hyperthermic side‑effect liability; this differential profile may translate into a distinct safety window [1].
- [1] Thorat SA, et al. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Eur J Med Chem. 2013 Jun;64:589–602. doi: 10.1016/j.ejmech.2013.04.003. View Source
